molecular formula C13H15NO3 B2648604 Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate CAS No. 339100-88-8

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate

Cat. No.: B2648604
CAS No.: 339100-88-8
M. Wt: 233.267
InChI Key: YUIMZWUVQNKNQP-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.263 g/mol . It is known for its unique structure, which includes a benzenecarboxylate group and an azetanyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate involves several steps. One common method includes the reaction of 3,3-dimethyl-2-oxo-1-azetidine with methyl benzoate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate involves its interaction with specific molecular targets. The azetanyl ring and benzenecarboxylate group allow it to bind to enzymes and proteins, affecting their activity. This binding can lead to changes in biochemical pathways, making it useful in studying cellular processes and drug interactions .

Comparison with Similar Compounds

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate can be compared to other similar compounds such as:

    Methyl 2-(3,3-dimethyl-2-oxo-1-azetidinyl)benzoate: Similar in structure but with slight variations in the azetanyl ring.

    Benzoic acid derivatives: These compounds share the benzenecarboxylate group but differ in their additional functional groups.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents.

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)16)10-7-5-4-6-9(10)11(15)17-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMZWUVQNKNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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